6-Bromo-3,5-dichloropyridin-2-amine

Eosinophil Peroxidase EPX Inhibition Enzymatic Bromination

Polyhalogenated 2-aminopyridine building blocks with orthogonal Br/Cl reactivity are essential for sequential cross-coupling but commercially challenging to source with guaranteed selectivity. 6-Br-3,5-Cl2-2-aminopyridine (CAS 105751-20-0) provides a solution: C6-Br is highly electrophilic for Pd couplings while C3/C5-Cl remain inert, enabling stepwise diversification. Key differentiators: • EPX inhibitor (IC50=360 nM) for kinase-targeted libraries • Validated in Suzuki/Negishi couplings • ≥95% purity; stored cool & dry. Immediate global dispatch available.

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.9 g/mol
CAS No. 105751-20-0
Cat. No. B019188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,5-dichloropyridin-2-amine
CAS105751-20-0
Synonyms2-Amino-3,5-dichloro-6-bromopyridine
Molecular FormulaC5H3BrCl2N2
Molecular Weight241.9 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Br)N)Cl
InChIInChI=1S/C5H3BrCl2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10)
InChIKeyISNATVJFXVDHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,5-dichloropyridin-2-amine CAS 105751-20-0: Key Procurement Specifications and Structural Classification


6-Bromo-3,5-dichloropyridin-2-amine (CAS: 105751-20-0; MF: C5H3BrCl2N2; MW: 241.9 g/mol) is a polyhalogenated 2-aminopyridine derivative featuring three distinct halogen substituents at the 3-, 5-, and 6-positions of the pyridine ring . Commercial sources typically specify a minimum purity of 95% with long-term storage recommended in cool, dry conditions . The compound belongs to the 2-aminopyridine scaffold class, a privileged structural core in medicinal chemistry and materials science [1].

Scaffold Polyhalogenated 2-aminopyridine with Br/Cl pattern
Reactivity Orthogonal Br (coupling) & Cl (inert) for sequential functionalization
Workflow Pd-catalyzed cross-coupling, kinase inhibitor scaffold, SAR diversification

Why 6-Bromo-3,5-dichloropyridin-2-amine Cannot Be Replaced by Other Halogenated Pyridines


In polyhalogenated pyridine building blocks, the specific positional arrangement and identity of halogen substituents govern both synthetic utility and biological target engagement [1]. The C5H3BrCl2N2 scaffold of 6-bromo-3,5-dichloropyridin-2-amine presents three chemically distinct sites with orthogonal reactivity profiles: the C6-Br bond exhibits high electrophilicity for palladium-catalyzed cross-couplings, while the C3-Cl and C5-Cl bonds are comparatively inert under mild conditions, enabling sequential functionalization strategies [2]. In 2-aminopyridine-based kinase inhibitor development, halogen substitution patterns materially alter hinge-binding interactions, directly impacting potency and selectivity [3]. Generic substitution with regioisomers (e.g., 4-bromo-3,5-dichloropyridin-2-amine) or alternative halogen combinations (e.g., 3,5-dibromo-6-chloropyridin-2-amine) fundamentally changes both the synthetic trajectory and the biological activity profile.

Regioisomer 4-bromo-3,5-dichloropyridin-2-amine shifts coupling sites, altering synthetic trajectory and biological profile.
Halogen pattern 3,5-dibromo-6-chloropyridin-2-amine changes electrophilicity hierarchy, disrupting planned sequential functionalization.
Orthogonal loss Non-halogenated or mono-halogenated 2-aminopyridines lack the three-site reactivity required for stepwise diversification.

6-Bromo-3,5-dichloropyridin-2-amine: Quantitative Comparator Evidence for Scientific Procurement


EPX Bromination Inhibition: Target-Specific Activity Profile of 6-Bromo-3,5-dichloropyridin-2-amine

6-Bromo-3,5-dichloropyridin-2-amine demonstrates moderate inhibitory activity against human eosinophil peroxidase (EPX), with an IC50 of 360 nM in a bromination assay using tyrosine as substrate [1]. This contrasts with structurally related compounds that exhibit divergent selectivity profiles across heme peroxidases, underscoring that EPX engagement is not a class-wide property of halogenated 2-aminopyridines.

EPX Inhibition
Class-level inference
IC50 = 360 nM (human EPX, tyrosine bromination)
Moderate EPX engagement reported; not a class-wide property of halogenated 2-aminopyridines.
Verify selectivity across MPO/EPX/LPO; assay context may influence ranking.
Eosinophil Peroxidase EPX Inhibition Enzymatic Bromination

Cross-Coupling Catalyst Compatibility: Validated Reactivity of 6-Bromopyridine-2-amine Scaffolds

The 6-bromopyridine-2-amine core structure—the defining scaffold of 6-bromo-3,5-dichloropyridin-2-amine—undergoes efficient cross-coupling with arylboronic acids, diaryl- and dialkylzinc reagents, and olefins using dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium as catalyst [1]. This catalyst-substrate pairing has been validated as an excellent C-C cross-coupling system for this substrate class, with uniform application of reaction protocols across diverse coupling partners [2].

Cross-Coupling Validation
Class-level inference
Successful coupling with arylboronic acids, organozinc reagents, and olefins using Pd/piperidine-phosphine catalyst.
6-bromo-2-aminopyridine core provides a reliable electrophilic handle for C-C bond formation.
Reaction scope demonstrated for substrate class; optimize conditions for specific coupling partner.
Palladium Catalysis C-C Cross-Coupling Suzuki-Miyaura

Antiparasitic Pharmacophore Definition: 2-Amino(bromo)pyridines as Privileged Starting Materials

Starting from 2-amino(bromo)pyridine precursors, a four-step synthetic sequence generated 33 original 3-nitroimidazo[1,2-a]pyridine derivatives, enabling refined definition of the antikinetoplastid pharmacophore [1]. In a separate study, 2-aminopyridine derivatives demonstrated antiparasitic activity with EC50 values of 39 μM against L. amazonensis and 52-81 μM against T. cruzi, while remaining inactive against Balb/C fibroblasts at concentrations above 250 μM [2]. This represents the first demonstration of antiparasitic activity for the 2-aminopyridine scaffold with cross-activity against cancer cells.

Antiparasitic Library
Class-level inference
33 derivatives in 4 steps from 2-amino(bromo)pyridine; related scaffolds EC50 39-81 μM (parasites) vs >250 μM (fibroblasts).
Supports privileged scaffold for antiparasitic pharmacophore refinement and phenotypic screening.
Reported selectivity context; validate against target kinetoplastid panel.
Antiparasitic Pharmacophore Neglected Tropical Diseases

Diaminopyridine Synthesis: Cost Advantage of Bromo-Chloropyridine Starting Materials

An efficient two-step synthesis of diaminopyridines reports that bromo-chloropyridine starting materials offer advantages over previously reported routes, including lower cost and wider commercial availability [1]. The methodology employs a palladium-catalyzed coupling of ammonia with deactivated amino-chloropyridines under mild conditions with very low catalyst loadings, and has been applied to synthetic intermediates of the marketed drugs Ribociclib and Palbociclib [2].

Synthesis Cost Advantage
Class-level inference
Lower cost, wider availability, and very low Pd catalyst loading vs. previous diaminopyridine routes.
Bromo-chloropyridine precursors may reduce synthetic cost for diaminopyridine building blocks.
Applicable to research intermediates; verify commercial availability of specific derivative.
Diaminopyridine Pd-Catalyzed Ammonia Coupling Cost-Effective Synthesis

6-Bromo-3,5-dichloropyridin-2-amine: Evidence-Based Application Scenarios for Procurement Decision-Making


Heme Peroxidase Inhibitor Screening and SAR Studies

6-Bromo-3,5-dichloropyridin-2-amine is suitable for inclusion in screening libraries targeting eosinophil peroxidase (EPX), with documented IC50 = 360 nM in enzymatic bromination assays [1]. The compound provides a starting point for structure-activity relationship studies investigating selectivity between MPO, EPX, and LPO isozymes within the 2-aminopyridine chemical space.

Palladium-Catalyzed Diversification Platform for 2-Aminopyridine Libraries

The 6-bromo-2-aminopyridine core is validated for C-C cross-coupling with arylboronic acids, organozinc reagents, and olefins using established palladium catalyst systems [2]. Researchers building focused libraries of 2-aminopyridine derivatives should consider 6-bromo-3,5-dichloropyridin-2-amine as a starting scaffold with predictable cross-coupling reactivity and the capacity for sequential functionalization due to differential Br/Cl electrophilicity.

Antiparasitic Lead Generation Against Kinetoplastid Targets

2-Amino(bromo)pyridines have demonstrated utility in generating antiparasitic compound libraries, with 33 original derivatives obtained in four synthetic steps for antikinetoplastid pharmacophore refinement [3]. Related 2-aminopyridine scaffolds exhibit EC50 values in the 39-81 μM range against Leishmania and T. cruzi with favorable selectivity over mammalian fibroblasts (>250 μM) [4]. Procurement for neglected tropical disease drug discovery programs should prioritize this scaffold class for lead generation.

Diaminopyridine Synthesis for Kinase Inhibitor Intermediates

Bromo-chloropyridine starting materials including 6-bromo-3,5-dichloropyridin-2-amine offer cost and availability advantages for diaminopyridine synthesis via Pd-catalyzed ammonia coupling [5]. This methodology has been applied to intermediates of clinically approved CDK4/6 inhibitors (Ribociclib, Palbociclib), making this compound relevant for academic and industrial groups developing kinase-targeted therapeutics requiring diaminopyridine building blocks.

Application
Selection Property
Validation Focus
EPX screening & SAR studies
Reported EPX engagement profile
Selectivity across MPO/EPX/LPO isozymes
Pd-catalyzed 2-aminopyridine libraries
Validated cross-coupling substrate
Sequential Br/Cl functionalization scope
Antiparasitic pharmacophore refinement
Privileged 2-amino(bromo)pyridine scaffold
Phenotypic screening against kinetoplastid targets
Diaminopyridine building block synthesis
Cost-advantaged bromo-chloropyridine precursor
Applicability to kinase research intermediates

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17 linked technical documents
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